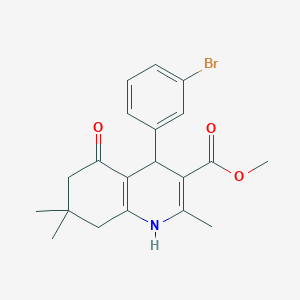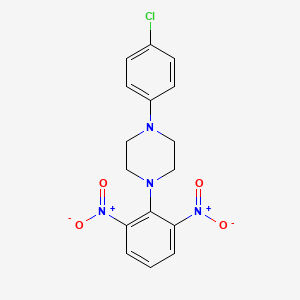![molecular formula C14H22N2O4 B5143323 N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine, commonly known as Deneb, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amine compounds and has a molecular weight of 319.39 g/mol.
Mechanism of Action
The exact mechanism of action of Deneb is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Deneb has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant properties, which can help in reducing oxidative stress and inflammation. Additionally, Deneb has been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using Deneb in lab experiments is its potent pharmacological activity against various cancer cell lines. Additionally, Deneb exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for developing targeted cancer therapies. However, the limitations of using Deneb in lab experiments include its high cost of synthesis and limited availability.
Future Directions
There are several potential future directions for the research on Deneb. One of the significant areas of research is to further elucidate its mechanism of action and identify the specific signaling pathways involved in its pharmacological effects. Additionally, future studies can focus on optimizing the synthesis of Deneb to reduce its cost and increase its availability. Furthermore, the potential applications of Deneb in the treatment of various inflammatory disorders and metabolic diseases can also be explored in future research.
Synthesis Methods
The synthesis of Deneb involves the reaction of 2-nitrophenoxyethanol with diethylamine in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then converted to the final product through a series of chemical reactions.
Scientific Research Applications
Deneb has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of Deneb is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. Deneb has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-3-15(4-2)9-10-19-11-12-20-14-8-6-5-7-13(14)16(17)18/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUNCSYLBWDVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)

![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)